
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent in cancer treatment.
作用机制
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibits the activity of the protein kinase CHK1, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, this compound disrupts the DNA damage response pathway and induces DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus and to enhance the activity of the immune system.
实验室实验的优点和局限性
One of the main advantages of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is its specificity for CHK1, which makes it a useful tool for studying the DNA damage response pathway. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is also interest in studying the potential of this compound as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a therapeutic agent in cancer treatment. Its specificity for CHK1 and ability to induce apoptosis in cancer cells make it a useful tool for studying the DNA damage response pathway. While there are limitations to its use in certain experiments, there are several future directions for research on this compound that could lead to new insights into its potential as a therapeutic agent.
合成方法
The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves a multi-step process that starts with the reaction of 4-chloroaniline with succinic anhydride to form 4-chloro-N-succinimidylbenzamide. This intermediate is then reacted with pyrrolidine-3-one to form the pyrrolidinone derivative. The final step involves the reaction of the pyrrolidinone derivative with 2-thiophenemethylamine to form this compound.
科学研究应用
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRQXBQHQDLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

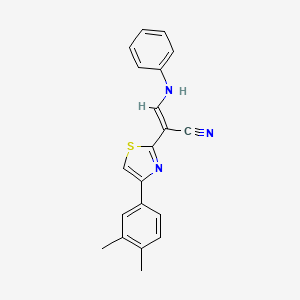

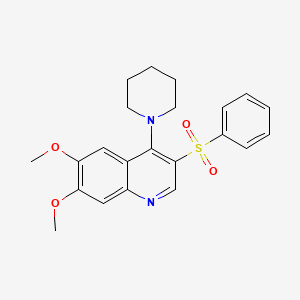
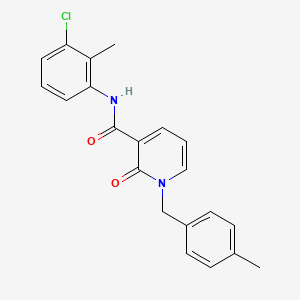
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)

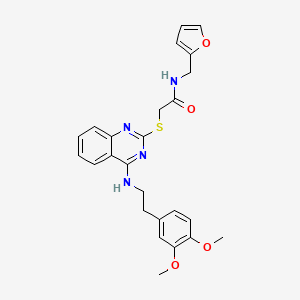
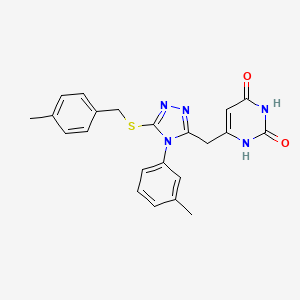
![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)
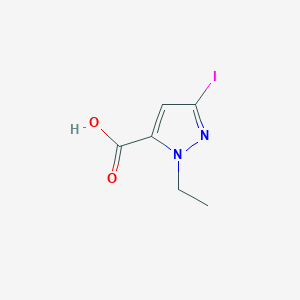
![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2856064.png)